molecular formula C16H15N3O3 B2385849 N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide CAS No. 1251687-21-4

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2385849
CAS No.: 1251687-21-4
M. Wt: 297.314
InChI Key: IWZPPLIOBQJNCQ-UHFFFAOYSA-N
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Description

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and isoxazole precursors. The synthetic route may involve:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Isoxazole Ring: This step may involve the cyclization of appropriate precursors under basic or acidic conditions.

    Formation of the Carboxamide Group: This can be achieved through the reaction of the intermediate with an appropriate amine or amide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(3-methoxyphenyl)acetamide
  • N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide

Uniqueness

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide is unique due to the presence of both the quinoline and isoxazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-ethyl-2-oxo-1H-quinolin-7-yl)-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-3-10-7-15(20)18-13-8-11(4-5-12(10)13)17-16(21)14-6-9(2)22-19-14/h4-8H,3H2,1-2H3,(H,17,21)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZPPLIOBQJNCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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